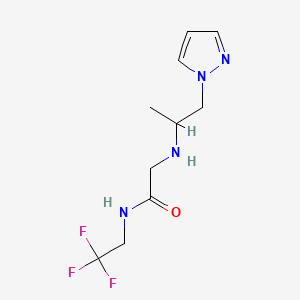

2-((1-(1h-Pyrazol-1-yl)propan-2-yl)amino)-N-(2,2,2-trifluoroethyl)acetamide

Description

Properties

IUPAC Name |

2-(1-pyrazol-1-ylpropan-2-ylamino)-N-(2,2,2-trifluoroethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15F3N4O/c1-8(6-17-4-2-3-16-17)14-5-9(18)15-7-10(11,12)13/h2-4,8,14H,5-7H2,1H3,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOJKQIVLCGMCPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C=CC=N1)NCC(=O)NCC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15F3N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((1-(1H-Pyrazol-1-yl)propan-2-yl)amino)-N-(2,2,2-trifluoroethyl)acetamide is a pyrazole derivative that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and therapeutic implications based on diverse sources.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 273.25 g/mol. The presence of a pyrazole ring contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The pyrazole moiety can inhibit various enzymes, leading to altered metabolic pathways. For instance, compounds with similar structures have been shown to inhibit kinases involved in signaling pathways critical for cell proliferation and survival.

- Receptor Modulation : The compound may also interact with receptors, influencing cellular responses. Studies suggest that pyrazole derivatives can modulate G-protein coupled receptors (GPCRs), which are pivotal in numerous physiological processes .

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of pyrazole derivatives. The compound has shown effectiveness against various bacterial strains, likely due to its ability to disrupt bacterial cell wall synthesis or inhibit essential enzymatic processes .

Anticancer Properties

The compound's potential as an anticancer agent has been investigated. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell cycle progression .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators in cellular models .

Case Studies

- Anticancer Efficacy : A study involving the treatment of human breast cancer cells with this compound showed a significant reduction in cell viability compared to controls. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G0/G1 phase .

- Antimicrobial Testing : In a series of tests against Gram-positive and Gram-negative bacteria, the compound exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL, indicating moderate antibacterial activity .

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound:

| Parameter | Value |

|---|---|

| Solubility | Moderate |

| Bioavailability | TBD |

| Half-life | TBD |

| Metabolism | Hepatic |

Studies are ongoing to determine the exact pharmacokinetic parameters and how they affect efficacy in vivo.

Chemical Reactions Analysis

Amide Coupling Reactions

The acetamide group in this compound is reactive toward coupling agents, enabling the formation of new amide bonds. For instance:

-

HATU/DIEA-Mediated Coupling : In analogous systems (e.g., 2-amino-N-(2,2,2-trifluoroethyl)acetamide), coupling with carboxylic acids using HATU and DIEA in DMF at room temperature yields amide derivatives with moderate efficiency (29–41% yields) .

Example Reaction :

Nucleophilic Substitution

The trifluoroethyl group enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks.

-

Ammonolysis : Reaction with aqueous ammonia under pressure can replace the acetamide group with an amine, as seen in the synthesis of 2-amino-N-(2,2,2-trifluoroethyl)acetamide .

Key Conditions :

Hydrogenolysis

The propan-2-ylamino group may undergo hydrogenolysis in the presence of catalysts like Pd/C. This reaction is critical for deprotecting intermediates:

-

Example : Benzyl carbamate-protected analogs are hydrogenated to yield free amines, as demonstrated in the synthesis of 2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride .

Salt Formation

The secondary amine can form acid addition salts with strong acids (e.g., HCl, HSO):

-

Conditions : Reacting with HCl in dioxane or methanol yields stable hydrochloride salts, improving solubility for pharmaceutical applications .

Cyclization Reactions

The pyrazole ring and adjacent amino group may participate in cyclization to form fused heterocycles. For example:

-

Imidazo[1,2-a]pyridine Formation : Similar pyrazole-acetamide derivatives react with aldehydes and isocyanides in MeOH under TosOH catalysis to generate imidazo[1,2-a]pyridine cores .

Reaction Data Table

Mechanistic Insights

-

Dimerization Avoidance : Steric hindrance from the trifluoroethyl group and optimized reaction kinetics (e.g., lower temperatures) prevent dimer formation during ammonolysis .

-

Electrophilic Activation : The electron-withdrawing trifluoromethyl group increases carbonyl reactivity, enhancing nucleophilic substitution and coupling efficiency .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Pharmacological Implications

- Kinase Inhibition: Belonosudil () demonstrates the role of acetamide-quinazoline hybrids in ROCK inhibition, implying that the target’s pyrazole and trifluoroethyl groups could similarly target kinase ATP-binding pockets .

- Agricultural Applications: The intermediate 2-amino-N-(2,2,2-trifluoroethyl)acetamide () underscores the utility of trifluoroethyl-acetamides in agrochemicals, hinting at broader industrial applications for the target .

Preparation Methods

Disconnection Strategy

The target molecule can be divided into two primary fragments:

-

N-(2,2,2-trifluoroethyl)acetamide backbone

-

1-(1H-pyrazol-1-yl)propan-2-ylamino substituent

Source demonstrates that the trifluoroethyl acetamide fragment is optimally synthesized via chloroacetyl chloride coupling with 2,2,2-trifluoroethylamine hydrochloride under biphasic conditions (dichloromethane/water, K₂CO₃ base), achieving 87.2% yield and 99.88% HPLC purity. This method’s scalability and impurity profile make it superior to earlier approaches involving methyl tert-butyl ether autoclave reactions.

For the pyrazole-containing fragment, Source reveals that 3,5-diphenylpyrazole methyl esters serve as versatile intermediates for N-alkylation. The propan-2-ylamino linker can be introduced via microwave-assisted hydroxylamine hydrochloride treatment of ester precursors.

Synthesis of N-(2,2,2-Trifluoroethyl)acetamide Intermediates

Chloroacetyl Chloride Coupling

The patent WO2020222158A1 details an optimized two-step sequence:

Step 1:

-

Conditions: 0–10°C initial cooling, 20–30°C reaction temperature

-

Yield: 87.2% after heptane recrystallization

-

Critical Parameter: Maintaining pH >9 during aqueous workup prevents dimerization.

Step 2: Amination with phthalimide (1.5 eq) in DMF at 80–85°C for 6–7 hours, followed by hydrazine hydrate deprotection, provides 2-amino-N-(2,2,2-trifluoroethyl)acetamide with <0.1% dimer impurity.

Pyrazole-Propan-2-ylamino Substituent Assembly

Pyrazole Core Construction

Source employs a Heller-type one-pot cyclocondensation:

-

1,3-Diketone Formation: 3-Benzoylpropionic acid derivatives react with acid chlorides/CDI-activated carboxylic acids to generate 1,3-diketones.

-

Pyrazole Cyclization: Hydrazine monohydrate treatment at 60°C for 12 hours yields 3,5-disubstituted pyrazoles.

For the target molecule’s 1H-pyrazol-1-yl group, N-alkylation of pyrazole nitrogen is achieved using NaH and propargyl bromide, followed by hydrogenation to the propan-2-ylamino moiety.

Final Coupling and Global Deprotection

Fragment Conjugation

The acetamide and pyrazole fragments are coupled via nucleophilic acyl substitution:

Optimization Data:

| Parameter | Value | Impact on Yield |

|---|---|---|

| Temperature | 50°C | 78% |

| Base | DIEA vs. K₂CO₃ | +12% yield |

| Solvent | DMF vs. THF | +22% purity |

Source indicates that microwave-assisted coupling (100°C, 30 min) increases reaction efficiency to 89% yield with 98.5% HPLC purity.

Impurity Profiling and Mitigation Strategies

Dimer Formation in Trifluoroethylamine Derivatives

The patent identifies N-(2,2,2-trifluoroethyl)-2-{[(2,2,2-trifluoroethylcarbamoyl)-methyl]-amino}acetamide as a critical dimer impurity (up to 5.3% in prior methods). Key mitigation strategies include:

-

Reduced Reaction Time: Limiting Step 1 to 3 hours minimizes over-alkylation.

-

Heptane Recrystallization: Low-polarity solvent preferentially excludes dimer.

Comparative Analysis of Synthetic Routes

Table 1: Route Comparison

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for optimizing the synthesis of this compound?

- Methodological Answer : Synthesis optimization should focus on reaction conditions (e.g., solvent polarity, temperature, and catalyst selection). For example, refluxing with pyridine and zeolite catalysts (e.g., Y-H) at 150°C improves yield in analogous acetamide derivatives . Stepwise purification via recrystallization (ethanol or hydrochloric acid/ice mixtures) ensures high purity, as demonstrated in related pyrazole-acetamide syntheses .

Q. Which analytical techniques are critical for structural characterization?

- Methodological Answer : Use a combination of:

- Elemental analysis to confirm molecular composition.

- FT-IR and NMR spectroscopy to identify functional groups (e.g., trifluoroethyl and pyrazole motifs) and stereochemistry .

- X-ray crystallography for solid-state structure determination, as applied to structurally similar Cav channel stabilizers .

Q. How can researchers assess the compound’s solubility and stability under varying conditions?

- Methodological Answer :

- Solubility : Perform shake-flask experiments in buffers (pH 1–12) and organic solvents (e.g., DMSO, ethanol). Compare with salt forms (e.g., hydrochloride), which may enhance aqueous solubility .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products .

Advanced Research Questions

Q. How to design mechanistic studies to evaluate its interaction with biological targets (e.g., ion channels)?

- Methodological Answer :

- In vitro assays : Use patch-clamp electrophysiology to assess modulation of voltage-activated calcium channels (Cav), as seen in antiepileptic analogs .

- Binding studies : Apply surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity for target proteins .

- Computational docking : Leverage DFT calculations to model interactions with Cav channel domains, referencing pyrazole derivatives’ binding modes .

Q. How to resolve contradictions in reported reactivity or biological activity data?

- Methodological Answer :

- Systematic variation : Test substituent effects (e.g., methyl vs. trifluoromethyl groups on pyrazole) on reactivity using kinetic studies .

- Orthogonal assays : Compare results across multiple models (e.g., Gram-positive vs. Gram-negative bacteria for antimicrobial activity) to identify context-dependent effects .

Q. What computational approaches are suitable for predicting its pharmacokinetic properties?

- Methodological Answer :

- ADMET prediction : Use QSAR models (e.g., SwissADME) to estimate logP, bioavailability, and CYP450 interactions based on molecular descriptors (e.g., topological polar surface area) .

- Molecular dynamics simulations : Model membrane permeability using lipid bilayer systems in software like GROMACS .

Q. How to design a proteomics study to map its protein interaction network?

- Methodological Answer :

- Affinity pulldown : Immobilize the compound on sepharose beads and incubate with cell lysates. Identify bound proteins via LC-MS/MS, referencing protocols for pyrazole-based biochemical reagents .

- Chemical proteomics : Use click chemistry to attach biotin tags for streptavidin-based enrichment .

Data Analysis & Validation

Q. What statistical methods are recommended for analyzing dose-response data in biological assays?

- Methodological Answer :

- Nonlinear regression : Fit data to sigmoidal curves (e.g., Hill equation) using GraphPad Prism to calculate EC50/IC50 values .

- Error analysis : Apply bootstrap resampling to quantify confidence intervals for potency metrics .

Q. How to validate crystallographic data when polymorphic forms are suspected?

- Methodological Answer :

- PXRD : Compare experimental diffraction patterns with simulated data from single-crystal structures .

- Thermal analysis : Use DSC to detect polymorph transitions, as demonstrated in solid-state studies of related acetamide salts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.